molecular formula C13H12F3N3O5S B2683493 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide CAS No. 874806-52-7

1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide

Cat. No. B2683493
CAS RN: 874806-52-7
M. Wt: 379.31
InChI Key: CJVOUHDFDMEZDR-UHFFFAOYSA-N
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Description

1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway, and the inhibition of BTK has been shown to have therapeutic potential in various B-cell malignancies.

Scientific Research Applications

Synthesis Techniques and Structural Analysis

  • Synthesis Methods : A study by Shang et al. (2012) demonstrates the synthesis of a pyrimidine derivative through a specific reaction, highlighting techniques that could be applicable to the synthesis of 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide. These methods are crucial for developing compounds with potential biological activities or for further structural modifications (Shang, Tao, Ha, & Yu, 2012).

  • Crystal Structure Analysis : Research on the crystal structures of compounds similar to 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide, such as the study by Balasubramani, Muthiah, & Lynch (2007), can provide insights into the molecular conformation, hydrogen bonding, and potential intermolecular interactions. Understanding these structural aspects is essential for elucidating the compound's potential biological activities and interactions (Balasubramani, Muthiah, & Lynch, 2007).

Antimicrobial and Antibacterial Applications

  • Antimicrobial Evaluation : Alsaedi, Farghaly, & Shaaban (2019) explored the synthesis and antimicrobial evaluation of novel pyrazolopyrimidine derivatives, indicating the potential for sulfonamide compounds, including 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide, to act against various bacteria and fungi. Such studies suggest potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

  • Antibacterial Activity : Azab, Youssef, & El-Bordany (2013) reported on the synthesis of new heterocyclic compounds containing a sulfonamido moiety with significant antibacterial activities. This highlights the possibility of using compounds like 1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide in the development of antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O5S/c1-18-7-10(11(20)19(2)12(18)21)25(22,23)17-8-3-5-9(6-4-8)24-13(14,15)16/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVOUHDFDMEZDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>56.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-dimethyl-2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]pyrimidine-5-sulfonamide

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